1-Phenylpropane-2-peroxol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

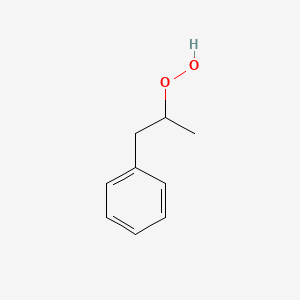

1-Phenylpropane-2-peroxol, also known as cumene hydroperoxide, is an organic compound with the molecular formula C₉H₁₂O₂. It is classified as an organic hydroperoxide and appears as a colorless to pale yellow liquid. This compound is known for its role as an intermediate in various industrial processes, particularly in the production of phenol and acetone .

Méthodes De Préparation

1-Phenylpropane-2-peroxol is typically synthesized through the autoxidation of cumene (isopropylbenzene). The process involves the treatment of cumene with oxygen at elevated temperatures, usually above 100°C. The reaction can be represented as follows :

C6H5(CH3)2CH+O2→C6H5(CH3)2COOH

In industrial settings, this compound is produced as an intermediate in the cumene process, which is used to manufacture phenol and acetone from benzene and propene .

Analyse Des Réactions Chimiques

1-Phenylpropane-2-peroxol undergoes several types of chemical reactions, including:

Oxidation: It acts as an oxidizing agent in various organic reactions. .

Decomposition: Upon decomposition, it forms methylstyrene, acetophenone, and 2-phenyl-2-propanol

Free Radical Initiation: It serves as a free radical initiator in the polymerization of acrylates and methacrylates.

Common reagents and conditions used in these reactions include oxygen, elevated temperatures, and sometimes catalysts to facilitate the reactions.

Applications De Recherche Scientifique

1-Phenylpropane-2-peroxol has a wide range of applications in scientific research and industry:

Polymerization: It is used as an initiator for radical polymerization, particularly for acrylate and methacrylate monomers.

Curing Agent: It acts as a curing agent for polyester resins.

Oxidizing Agent: It is employed as an oxidizer in organic chemical reactions, including the epoxidation of allylic alcohols and fatty acid esters.

Intermediate: It serves as an intermediate in the cumene process for producing phenol and acetone.

Nanocapsules: It is used in the preparation of polystyrene nanocapsules.

Mécanisme D'action

The mechanism of action of 1-Phenylpropane-2-peroxol involves its role as an oxidizing agent and free radical initiator. The compound decomposes to generate free radicals, which then initiate various chemical reactions. In the polymerization process, these free radicals help in the formation of polymer chains by reacting with monomers .

Comparaison Avec Des Composés Similaires

1-Phenylpropane-2-peroxol can be compared with other organic hydroperoxides, such as:

Tert-Butyl Hydroperoxide: Similar to this compound, tert-butyl hydroperoxide is used as a radical initiator and oxidizing agent.

Hydrogen Peroxide: While hydrogen peroxide is a simpler molecule, it also acts as an oxidizing agent.

The uniqueness of this compound lies in its specific applications in the production of phenol and acetone, as well as its role in the polymerization of acrylates and methacrylates .

Propriétés

Numéro CAS |

500131-53-3 |

|---|---|

Formule moléculaire |

C9H12O2 |

Poids moléculaire |

152.19 g/mol |

Nom IUPAC |

2-hydroperoxypropylbenzene |

InChI |

InChI=1S/C9H12O2/c1-8(11-10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 |

Clé InChI |

SFXDUIPHBILDKE-UHFFFAOYSA-N |

SMILES canonique |

CC(CC1=CC=CC=C1)OO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1H-Imidazol-2-yl)phenyl]-6-(pyrrolidin-1-yl)-1H-benzimidazole](/img/structure/B14233507.png)

![1,3,5-Tris{2-[(prop-2-yn-1-yl)oxy]ethyl}-1,3,5-triazinane](/img/structure/B14233520.png)

![Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine](/img/structure/B14233549.png)

![Acetamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-](/img/structure/B14233553.png)